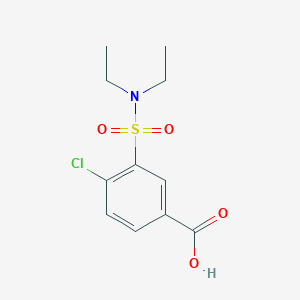
4-Chloro-3-diethylsulfamoyl-benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-3-diethylsulfamoyl-benzoic acid (CDSB) is a synthetic organic compound that is used in a variety of scientific research applications. It is a potent inhibitor of the enzyme dihydropyrimidine dehydrogenase (DPD), which is involved in the catabolism of pyrimidines. CDSB has a wide range of biochemical and physiological effects and is used in laboratory experiments to study the effects of DPD inhibition on the activity of other enzymes.
科学的研究の応用
Synthesis and Biological Activity
4-Chloro-3-diethylsulfamoyl-benzoic acid derivatives have been synthesized for various biological activities. For instance, Havaldar and Khatri (2006) conducted research on the synthesis of 2-(4'-diethylsulfonamide phenyl)-4-substituted aminomethyl- 1,3,4-oxadiazolin-5-thiones from 4-(Chlorosulfonyl) benzoic acid, which was condensed with diethyl amine to afford 4(diethylsulfamoyl) benzoic acid. These compounds were screened for their biological activities, highlighting the potential medicinal applications of such derivatives Havaldar & Khatri, 2006.
Carbonic Anhydrase Inhibitors
Focusing on the applications in enzyme inhibition, Mincione et al. (2001) explored the synthesis of 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides, demonstrating their significant inhibitory effects on carbonic anhydrase isozymes involved in aqueous humor secretion. This study indicates the potential of such compounds in developing topical antiglaucoma agents Mincione et al., 2001.
Toxicity Assessment
The toxicity of benzoic acid derivatives, including 4-chlorobenzoic acid, was assessed by Gorokhova et al. (2020). Their research indicates that 4-chlorobenzoic acid is classified as moderately hazardous. This study provides important data on the safety profile of these compounds, which is crucial for their potential application in various fields Gorokhova et al., 2020.
Thermodynamic Study
In the field of material science, Reschke et al. (2016) utilized benzoic acid and chlorobenzoic acids to address phase equilibria in process design for pharmaceutical research. Their work provides insight into the stability and solubility of these compounds, which is essential for drug formulation and development Reschke et al., 2016.
Anti-Dengue Virus Activity
Joubert, Foxen, and Malan (2018) investigated the synthesis of N-(adamantan-1-yl)-4-[(adamantan-1-yl)sulfamoyl]benzamide and its derivatives for anti-dengue virus activity. This showcases the application of 4-Chloro-3-diethylsulfamoyl-benzoic acid derivatives in antiviral research, highlighting their potential as therapeutic agents against dengue fever Joubert et al., 2018.
特性
IUPAC Name |
4-chloro-3-(diethylsulfamoyl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO4S/c1-3-13(4-2)18(16,17)10-7-8(11(14)15)5-6-9(10)12/h5-7H,3-4H2,1-2H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OANXBFKRXPGEGI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)C(=O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-diethylsulfamoyl-benzoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

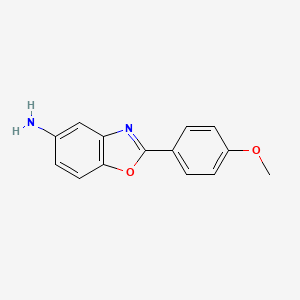
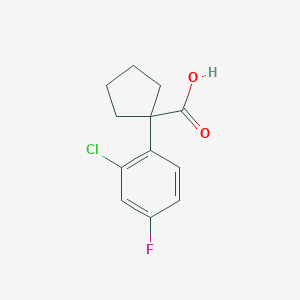
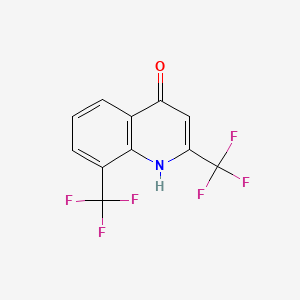
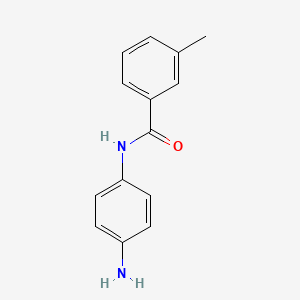
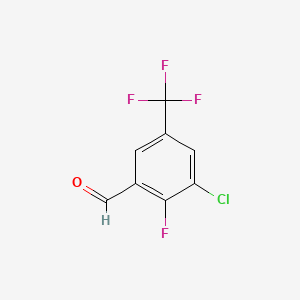
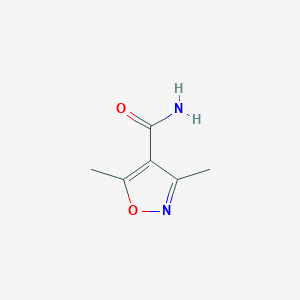
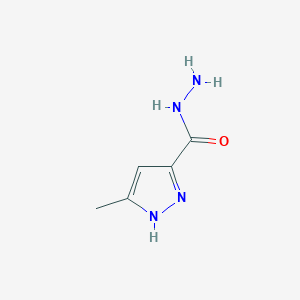
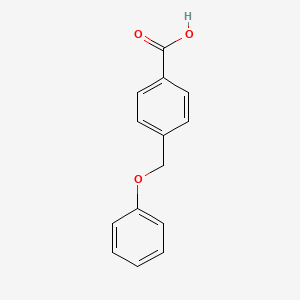
![1-[4-(Difluoromethoxy)phenyl]ethan-1-one](/img/structure/B1348990.png)
![Methyl 4'-bromo[1,1'-biphenyl]-4-carboxylate](/img/structure/B1348991.png)
![(R)-3-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid](/img/structure/B1348993.png)
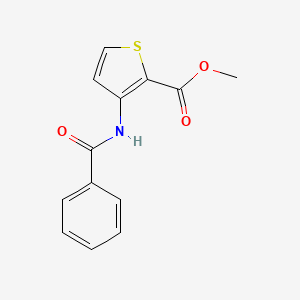
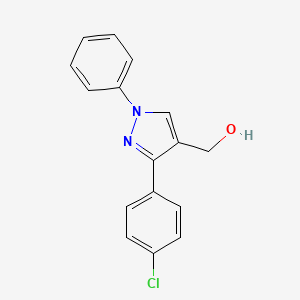
![(5E)-5-[(3-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B1349004.png)